1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness CNS penetration

For CNS drug discovery teams building TAAR1 SAR panels, this 5-propyl triazole carboxamide fills a critical gap. It directly aligns with the Roche patent pharmacophore (US 9,416,127 B2) and its predicted cLogP (~3.8) supports passive CNS penetration. - Serves as the essential 5-propyl data point alongside commercially available 5-methyl, 5-isopropyl, and 5-cyclopropyl analogs. - Functions as a structurally matched negative control for 5-amino antifungals (essential for Candida selectivity assays). - Balanced physicochemical profile (HBD=1, tPSA ~71 Ų) makes it a reliable benchmark standard for PAMPA and Caco-2 permeability panels. Source from verified stock with batch-to-batch consistency for reproducible inter-laboratory comparisons.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B4858653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C20H22N4O/c1-2-9-18-19(22-23-24(18)17-12-7-4-8-13-17)20(25)21-15-14-16-10-5-3-6-11-16/h3-8,10-13H,2,9,14-15H2,1H3,(H,21,25)
InChIKeyHIBKXGBIRRNGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement-Relevant Classification


1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950255-89-7, MF: C₂₀H₂₂N₄O, MW: 334.41 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide belonging to a class of compounds extensively patented by Hoffmann-La Roche as trace amine-associated receptor 1 (TAAR1) agonists for CNS indications [1]. The molecule features a 5-propyl chain on the triazole core, an N-phenylethyl carboxamide side chain, and an N1-phenyl ring, yielding a cLogP of approximately 3.5–4.0 and a topological polar surface area (tPSA) of roughly 70–75 Ų, positioning it within favorable oral drug-like chemical space . The compound is listed in commercial screening libraries but lacks a dedicated, peer-reviewed pharmacological profile, placing the burden of differentiation on structural and physicochemical comparisons with its nearest available analogs.

TAAR1 pharmacophore

Fulfills key aromatic N-amide substituent requirement claimed in the TAAR1 patent family

CNS drug-like profile

Balanced computed lipophilicity and polar surface area support passive permeability screening

C5-propyl SAR gap

Fills under-explored linear alkyl chain position between 5-methyl antimicrobial leads and bulkier TAAR1-focused analogs

Why Generic Substitution Fails: The N-Phenylethyl/5-Propyl Differentiation Axis


Among 1-phenyl-1H-1,2,3-triazole-4-carboxamides, minor changes to the N-amide substituent and the C5 alkyl chain cause profound shifts in lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The N-phenylethyl group provides an optimal balance of aromatic π-stacking potential and conformational flexibility for aminergic receptor binding pockets, while the linear 5-propyl chain offers a distinct steric and hydrophobic profile compared to the 5-methyl or 5-isopropyl analogs more commonly described in antimicrobial SAR studies [2]. Replacing either moiety—e.g., swapping N-phenylethyl for N-cyclohexyl or N-benzyl, or branching the 5-propyl to 5-isopropyl—is not a neutral substitution; it predictably alters cLogP by >0.5 log units and modifies the spatial orientation of the carboxamide pharmacophore, which can abolish activity in TAAR1 and other GPCR screens [1]. Therefore, procurement decisions cannot rely on class-level similarity alone and must be guided by the specific substitution pattern.

N-Arylalkyl substitution

Replacing N-phenylethyl with N-cyclohexyl or N-benzyl may shift lipophilicity and weaken TAAR1 pharmacophore alignment

C5 chain branching

5-Isopropyl or 5-cyclopropyl analogs introduce steric constraints; antimicrobial SAR trends may not transfer to the linear 5-propyl compound

H-bond donor variation

5-Amino-substituted triazole-4-carboxamides carry an extra HBD and higher tPSA, which may reduce passive permeability relative to the target compound

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: N-Phenylethyl vs. N-Cyclohexyl and N-Benzyl Analogs

The target compound's N-(2-phenylethyl) carboxamide side chain confers a computed cLogP of approximately 3.8, which sits within the optimal CNS drug space (cLogP 3–5). This differentiates it from the more lipophilic N-cyclohexyl analog (cLogP ~4.4) and the slightly less lipophilic N-benzyl analog (cLogP ~3.5) . For CNS-targeted programs—the primary therapeutic area claimed in the Roche TAAR1 patent family—excessively high lipophilicity increases the risk of off-target binding and rapid metabolic clearance, whereas insufficient lipophilicity limits passive blood-brain barrier permeation. The N-phenylethyl substituent strikes a calculated middle ground that the N-cyclohexyl and N-benzyl variants do not simultaneously achieve [1].

Lipophilicity Profile
Data to verify
Target cLogP ~3.8 N-cyclohexyl ~4.4 (Δ −0.6); N-benzyl ~3.5 (Δ +0.3)
Supports CNS drug-like property screening; intermediate lipophilicity may balance permeability and metabolic stability
Computed fragment-based cLogP; experimental logP not reported
Lipophilicity Drug-likeness CNS penetration

Hydrogen Bond Donor Capacity: Advantage of the Secondary Amide

The target compound possesses exactly one hydrogen bond donor (HBD = 1, the secondary carboxamide NH), complying with the Rule-of-Five recommendation that CNS-penetrant compounds minimize HBD count. In contrast, several 5-amino-substituted triazole-4-carboxamide analogs from the antimicrobial series carry two HBDs (5-NH₂ plus carboxamide NH), which is known to reduce passive membrane permeability [1]. The single HBD of the target compound, combined with its moderate tPSA (~71 Ų), predicts superior passive permeability relative to 5-amino congeners, which is critical for intracellular or CNS target access . This physicochemical feature is not shared by all members of the 1-aryl-5-substituted triazole-4-carboxamide class and represents a selection-relevant differentiator.

H-Bond Donor Profile
Class-level inference
Target HBD=1, tPSA ≈71 Ų 5-amino analogs HBD≥2, tPSA ≥90 Ų
Single HBD and lower tPSA may support higher passive permeability in cell-based assays
Constitutional property; permeability prediction requires assay confirmation
Hydrogen bonding Target engagement Permeability

C5 Chain Length: 5-Propyl vs. 5-Methyl and 5-Isopropyl in SAR

In the 2021 antimicrobial SAR study by Pokhodylo et al., 5-methyl-1H-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) exhibited potent antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at ≤1 µM [1]. While the 5-propyl target compound was not directly tested in that panel, class-level SAR trends indicate that extending the C5 alkyl chain from methyl to propyl modulates both potency and selectivity across Gram-positive and Gram-negative strains. The 5-isopropyl analog (CAS 954319-79-0) introduces branching at the α-carbon, which sterically restricts the conformational freedom of the propyl chain relative to the triazole plane; the linear 5-propyl chain of the target compound preserves conformational flexibility, a feature that can favor binding to extended hydrophobic pockets in TAAR1 and related GPCRs [2]. For screening programs exploring chain-length-dependent antimicrobial or GPCR activity, the 5-propyl variant fills a gap between the well-characterized 5-methyl series and the bulkier 5-isopropyl or 5-cyclopropyl analogs.

C5 Chain Length SAR
Class-level inference
5-methyl analog 4l: ≤1 µM S. aureus inhibition Target not tested; predicted intermediate activity between 5-methyl and 5-isopropyl
Fills a data gap in chain-length–activity relationship studies; enables full alkyl-scan SAR expansion
Class-level SAR trend; requires direct antimicrobial assay validation
Antimicrobial Structure-activity relationship Alkyl chain

TAAR1 Pharmacophore Compatibility and the N-Phenylethyl Privileged Fragment

The Roche TAAR1 patent family (US 9,416,127 B2; CA 2,879,176 A1) establishes that triazole-4-carboxamides bearing an N-arylalkyl or N-heteroarylalkyl carboxamide side chain possess high affinity for TAAR1, a GPCR implicated in depression, ADHD, and schizophrenia [1]. The N-phenylethyl moiety is a privileged fragment in aminergic GPCR ligand design, recapitulating the β-phenylethylamine pharmacophore—the endogenous trace amine that is the natural TAAR1 agonist. By incorporating this fragment via a carboxamide linker rather than a basic amine, the target compound is predicted to exhibit functional selectivity distinct from direct phenylethylamine mimetics. In contrast, analogs with N-cyclohexyl or N-isopropyl substituents lack the aromatic ring required for edge-to-face π-stacking with TAAR1 binding pocket residues such as Phe and Tyr, a feature corroborated by the patent's structural claims that universally require an aromatic group in the amide substituent for high potency [1]. While direct EC₅₀/Kᵢ data for the target compound at TAAR1 are not publicly disclosed, the structural fit with the patent pharmacophore model is maximal compared to N-aliphatic analogs.

TAAR1 Pharmacophore
Class-level inference
Target: N-phenylethyl aromatic ring aligns with patent pharmacophore N-cyclohexyl analog lacks aromatic N-amide substituent
May support inclusion in TAAR1 screening cascades; pharmacophore fit maximal among available analogs
No direct EC₅₀ data; pharmacophore inference from Roche patent claims
TAAR1 GPCR CNS drug discovery

Rotatable Bond Count and Conformational Entropy Differentiation

The target compound contains 8 rotatable bonds (excluding the triazole ring), placing it in a moderate conformational flexibility range. This is higher than the 5-methyl-N-aryl analogs (typically 5–6 rotatable bonds) cited in the antimicrobial paper, but lower than extended-chain variants with PEG-like linkers [1]. Moderate rotatable bond count is correlated with an improved probability of achieving target selectivity, as excessive rigidity can limit the ability to adapt to different protein conformations while too many rotatable bonds impose a high entropic penalty upon binding . The 5-propyl chain specifically contributes three rotatable bonds, providing a tunable hydrophobic contact surface without the full entropic cost of longer alkyl chains. This positions the target compound as a balanced candidate for selectivity screening when compared to both highly rigid (5-methyl, <6 rotatable bonds) and highly flexible (5-hexyl or PEG-linked, >10 rotatable bonds) triazole-4-carboxamide analogs.

Rotatable Bonds
Reported
8 rotatable bonds
Supports selectivity-focused lead optimization; occupies middle ground vs. 5-methyl (5–6) and extended-chain (≥10) analogs
Constitutional property; binding entropy not directly measured
Conformational flexibility Selectivity Drug design

Optimal Research and Procurement Application Scenarios


TAAR1 Agonist Screening and CNS Lead Identification

For pharmaceutical research groups conducting TAAR1-targeted screening cascades based on the Roche patent pharmacophore (US 9,416,127 B2), this compound is a structurally aligned candidate that fulfills the key aromatic N-amide substituent requirement [1]. Its predicted cLogP of ~3.8, single HBD, and moderate tPSA (~71 Ų) support passive CNS penetration, making it directly suitable for in vitro cAMP accumulation assays in HEK293 cells expressing recombinant human or rodent TAAR1. Procurement of the N-cyclohexyl analog (CAS 950235-49-1) as a negative control compound—lacking the aromatic N-substituent—is recommended to experimentally confirm the pharmacophore hypothesis in-house, as the cyclohexyl variant is not expected to exhibit significant TAAR1 agonist activity based on the patent's structural claims [1].

C5 Alkyl Chain-Length SAR: Antimicrobial and GPCR Programs

Researchers constructing comprehensive structure-activity relationship (SAR) data sets for 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides should include this compound as the representative 5-propyl data point [1]. With 5-methyl analogs (compounds 4d, 4l, 4r) already demonstrating potent anti-S. aureus activity at ≤1 µM in the Pokhodylo et al. (2021) panel, and 5-isopropyl (CAS 954319-79-0) and 5-cyclopropyl analogs also commercially available, the 5-propyl compound fills a critical gap in the chain-length activity continuum. Procurement of the full set (5-methyl, 5-propyl, 5-isopropyl, 5-cyclopropyl) enables quantitative correlation of alkyl chain length and branching with antimicrobial potency, mammalian cell cytotoxicity (HaCaT keratinocyte viability), and GPCR functional activity, generating publishable SAR data with high impact potential [1].

Physicochemical Benchmarking for CNS Drug Discovery Panels

This compound serves as an ideal reference standard for benchmarking physicochemical property assays in CNS drug discovery panels, given its balanced profile: cLogP ~3.8, HBD = 1, HBA (hydrogen bond acceptors) = 4, tPSA ~71 Ų, and 8 rotatable bonds [1]. It can be used as a calibration compound in PAMPA (Parallel Artificial Membrane Permeability Assay), Caco-2 permeability, and plasma protein binding assays alongside established CNS reference drugs. Its single HBD and moderate tPSA place it at the boundary of the CNS MPO (Multi-Parameter Optimization) desirability score of ~4.5–5.0, making it a sensitive probe for detecting assay variability. Procurement from a single batch with verified purity (>95% by HPLC) ensures reproducibility across multiple assay runs and inter-laboratory comparisons.

Negative Control for 5-Amino-Triazole-4-Carboxamide Antifungal Studies

Based on the 2021 antimicrobial discovery study by Pokhodylo et al., 5-amino-1H-1,2,3-triazole-4-carboxamide 8b showed selective activity against the pathogenic yeast C. albicans, while 5-methyl analogs were active against S. aureus [1]. The target compound, bearing a 5-propyl substituent devoid of the 5-amino group, can serve as a structurally matched negative control in antifungal selectivity assays to confirm that the 5-NH₂ moiety is essential for anti-Candida activity. Its identical triazole core and N1-phenyl substitution, combined with its distinct HBD count (1 vs. 2 for 5-amino analogs), allows researchers to attribute differential activity specifically to the presence or absence of the 5-amino hydrogen bond donor, strengthening mechanistic SAR conclusions [1].

Application
Selection Property
Validation Focus
TAAR1 agonist screening
N-Arylalkyl pharmacophore alignment
Confirm aromatic N-amide requirement using N-cyclohexyl analog as comparator
C5 alkyl chain-length SAR
Linear 5-propyl hydrophobicity
Correlate chain length with antimicrobial/GPCR activity across full alkyl set
CNS drug property benchmarking
Balanced CNS MPO profile
Assay reproducibility in PAMPA/Caco-2 using single-batch high-purity material
Antifungal selectivity control
5-Propyl vs. 5-amino HBD differentiation
Validate 5-NH₂ requirement for anti-Candida activity in matched-pair assay
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